molecular formula C12H6Br2N2 B1631560 5,6-Dibromo-1,10-phenanthroline CAS No. 56290-06-3

5,6-Dibromo-1,10-phenanthroline

Cat. No.: B1631560
CAS No.: 56290-06-3
M. Wt: 338 g/mol
InChI Key: DIBSWPVSJWETQC-UHFFFAOYSA-N
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Description

5,6-Dibromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a well-known bidentate ligand in coordination chemistry. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the phenanthroline ring. It is widely studied for its unique chemical properties and its ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method uses sulfur dichloride (SCl2) as a bromination catalyst in the presence of pyridine. This method is preferred due to its simplicity and high yield . The reaction is carried out at low temperatures to ensure selectivity and efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high product yield .

Comparison with Similar Compounds

  • 5-Bromo-1,10-phenanthroline
  • 2,9-Dibromo-1,10-phenanthroline
  • 3,8-Dibromo-1,10-phenanthroline

Comparison: 5,6-Dibromo-1,10-phenanthroline is unique due to the specific positioning of the bromine atoms, which significantly influences its reactivity and coordination behavior. Compared to other brominated phenanthrolines, it offers distinct advantages in forming stable complexes and participating in selective reactions .

Properties

IUPAC Name

5,6-dibromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBSWPVSJWETQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C(=C2Br)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480138
Record name 5,6-DIBROMO-1,10-PHENANTHROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56290-06-3
Record name 5,6-DIBROMO-1,10-PHENANTHROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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